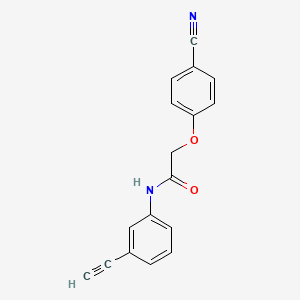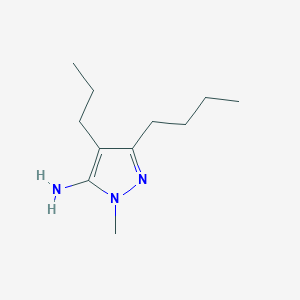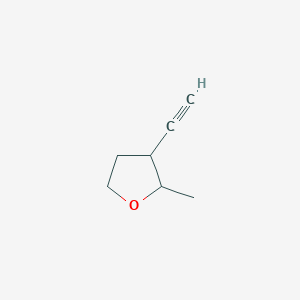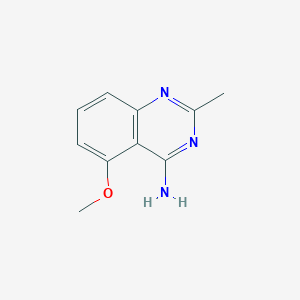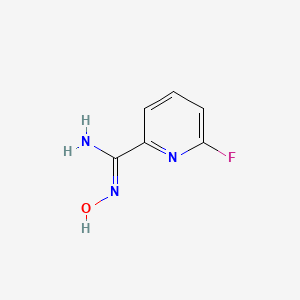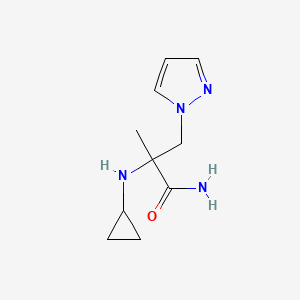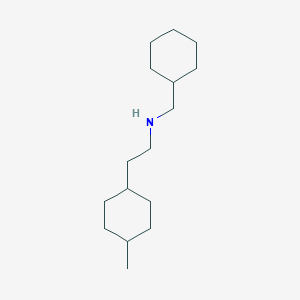
n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine: is an organic compound that belongs to the class of amines. Amines are compounds and functional groups that contain a basic nitrogen atom with a lone pair. This compound is characterized by the presence of cyclohexyl and methylcyclohexyl groups attached to an ethanamine backbone. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylmethylamine and 4-methylcyclohexylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexylmethanol derivatives.
Scientific Research Applications
n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine: has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor to pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A simpler amine with a single cyclohexyl group.
4-Methylcyclohexylamine: Contains a methyl group on the cyclohexyl ring.
N-Methylcyclohexylamine: A methylated derivative of cyclohexylamine.
Uniqueness
n-(Cyclohexylmethyl)-2-(4-methylcyclohexyl)ethan-1-amine: is unique due to the presence of both cyclohexyl and methylcyclohexyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C16H31N |
|---|---|
Molecular Weight |
237.42 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-(4-methylcyclohexyl)ethanamine |
InChI |
InChI=1S/C16H31N/c1-14-7-9-15(10-8-14)11-12-17-13-16-5-3-2-4-6-16/h14-17H,2-13H2,1H3 |
InChI Key |
YHSQXDBPPIIPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CCNCC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


